molecular formula C17H15N3O4S B2896590 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396873-09-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2896590
CAS No.: 1396873-09-8
M. Wt: 357.38
InChI Key: NYCLJXQLMXACCN-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a 2-hydroxypropyl chain to a benzo[c][1,2,5]thiadiazole carboxamide group. This structure combines electron-rich (benzodioxole) and electron-deficient (thiadiazole) aromatic systems, which may confer unique physicochemical and pharmacological properties, such as enhanced binding affinity to biological targets or improved solubility .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-17(22,11-3-5-14-15(7-11)24-9-23-14)8-18-16(21)10-2-4-12-13(6-10)20-25-19-12/h2-7,22H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLJXQLMXACCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 346.41 g/mol
  • CAS Number : 1396772-58-9

The compound features a benzo[d][1,3]dioxole moiety and a thiadiazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole : This can be synthesized from catechol derivatives through cyclization reactions.
  • Hydroxypropyl Group Introduction : Achieved via nucleophilic substitution reactions.
  • Thiadiazole Formation : Involves coupling reactions with appropriate thiadiazole precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were reported as follows:
    CompoundCell LineIC50 (µM)
    Example AHepG22.38
    Example BHCT1161.54
    Example CMCF74.52

These values indicate that the compounds are more potent than standard chemotherapeutics like doxorubicin .

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment through annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating mitochondrial pathways involving Bax and Bcl-2 proteins .

Case Study 1: Thiadiazole Derivatives

A study published in Elsevier examined thiourea derivatives incorporating benzo[d][1,3]dioxol moieties. These derivatives displayed potent anticancer activity with minimal cytotoxicity towards normal cells. The study utilized various assays to evaluate cell viability and apoptosis pathways .

Case Study 2: Structure Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications on the thiadiazole ring significantly influenced biological activity. For example, substituents at specific positions on the ring enhanced binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole Moieties

Several compounds share the benzodioxole group but differ in core heterocycles and substituents:

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1396675-52-7): Structural Differences: Replaces the thiadiazole carboxamide with an isoxazole sulfonamide. Molecular Weight: 354.4 g/mol (vs. 395.5 g/mol for the target compound) .

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea (CAS 1396803-10-3):

  • Structural Differences : Substitutes the thiadiazole carboxamide with a cyclohexylurea group.
  • Implications : The urea linkage may improve solubility but reduce aromatic π-π stacking interactions critical for target binding .

Benzimidazole Derivatives (e.g., Compound 4d–4f): Structural Differences: Feature benzimidazole cores with benzodioxole substituents.

Analogues with Benzo[c][1,2,5]thiadiazole Carboxamide Groups

Compounds sharing the thiadiazole carboxamide core but differing in substituents:

N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 395.5 g/mol):

  • Structural Differences : Incorporates a pyrazole-thiophene group instead of benzodioxole.
  • Implications : The thiophene and pyrazole groups may enhance lipophilicity, favoring blood-brain barrier penetration, unlike the hydrophilic hydroxypropyl-benzodioxole .

N-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1208818-48-7):

  • Structural Differences : Replaces benzodioxole with a sulfonyl-thiophene system.
  • Implications : The sulfonyl group could improve metabolic stability but reduce solubility compared to the hydroxypropyl group .

Pharmacological Profile Comparisons

While direct activity data for the target compound are unavailable, related compounds provide insights:

Thiadiazole-Benzodioxole Hybrid (Compound 2 in ) :

  • Activity : Exhibits acetylcholinesterase inhibition due to the thiadiazole-thiol and benzodioxole groups.
  • Comparison : The target compound’s carboxamide linkage may reduce enzyme affinity compared to the thiol group but improve stability .

Thiazole Carboxamides () :

  • Activity : Derivatives like 7b (IC50 = 1.61 µg/mL against HepG-2) show potent anticancer activity.
  • Comparison : The hydroxypropyl-benzodioxole in the target compound may enhance tumor selectivity via hydrogen bonding .

Structure-Activity Relationships (SAR)

  • Benzodioxole Group : Enhances solubility and π-π interactions; removal (e.g., in thiophene analogs) increases hydrophobicity .
  • Thiadiazole vs. Other Heterocycles : Thiadiazole’s electron-deficient nature may favor interactions with positively charged enzyme pockets, unlike isoxazole or urea groups .

Preparation Methods

Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid

The benzo[c]thiadiazole ring system is constructed via cyclization reactions. A validated method involves the nitration of benzothiadiazole precursors followed by oxidation to introduce the carboxylic acid group. For example:

  • Nitration : Treatment of benzo[c]thiadiazole with fuming nitric acid at 0–5°C yields the 5-nitro derivative.
  • Reduction and Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Optimization Note : Electron-withdrawing groups on the thiadiazole ring enhance nitration regioselectivity. Substituents at the 4- and 6-positions direct nitration to the 5-position.

Preparation of 2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine

This intermediate is synthesized through a two-step sequence:

Epoxide Formation

Reacting benzo[d]dioxol-5-ylmagnesium bromide with epichlorohydrin in anhydrous THF yields 2-(benzo[d]dioxol-5-yl)oxirane.

Epoxide Ring-Opening with Ammonia

The epoxide is treated with aqueous ammonia at 60°C for 12 hours, resulting in 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide.

Critical Parameters :

  • Solvent : Ethanol/water (3:1) improves solubility of ammonia.
  • Temperature : Elevated temperatures (60°C) accelerate ring-opening but may promote racemization.

Amide Bond Formation

The final step involves coupling the carboxylic acid and amine components. Two primary methods are employed:

Acid Chloride Route

  • Activation : Benzo[c]thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Coupling : The acid chloride reacts with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine in dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine) ensures complete conversion.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF achieves milder conditions:

  • Activation : EDCl/HOBt activates the carboxylic acid at 0°C for 30 minutes.
  • Amine Addition : The amine is added dropwise, and the reaction proceeds at room temperature for 24 hours.

Advantages :

  • Avoids harsh acidic conditions.
  • Higher functional group tolerance.

Reaction Optimization and Challenges

Protecting Group Strategies

The hydroxyl group in the propyl linker may participate in unwanted side reactions during amidation. Protection as a tert-butyldimethylsilyl (TBDMS) ether prior to coupling prevents this:

  • Protection : TBDMS-Cl, imidazole in DMF, 25°C, 6 hours.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-coupling.

Solvent and Temperature Effects

  • DCM vs. DMF : DCM minimizes side reactions but requires anhydrous conditions. DMF improves solubility but may lead to over-activation of the carboxylic acid.
  • Temperature : Reactions above 40°C risk decomposition of the thiadiazole core.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiadiazole-H), 7.92 (d, J = 8.4 Hz, 1H), 6.85–6.78 (m, 3H, benzodioxole-H), 4.25 (m, 1H, -CH(OH)-), 3.12 (dd, J = 12.8, 4.4 Hz, 1H, -CH₂NH-).
  • IR (cm⁻¹) : 3275 (-OH), 1665 (C=O), 1520 (thiadiazole ring).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride 72 98 Rapid, high-yielding Requires SOCl₂ handling
EDCl/HOBt 65 97 Mild conditions Longer reaction time
TBDMS-Protected Route 70 99 Prevents side reactions Additional protection/deprotection steps

Industrial-Scale Considerations

  • Cost Efficiency : The acid chloride route is preferred for large-scale synthesis due to lower reagent costs.
  • Safety : SOCl₂ necessitates closed-system processing and rigorous ventilation.
  • Waste Management : Neutralization of acidic byproducts with aqueous NaHCO₃ is critical.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of the thiadiazole core, reducing reaction times from hours to minutes. Photocatalytic amidation techniques are also being explored to improve atom economy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid precursor. Conversion to the acid chloride (using thionyl chloride) is followed by coupling with the appropriate amine under basic conditions (e.g., triethylamine in DMF or toluene) . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Catalysts : Triethylamine improves coupling efficiency by neutralizing HCl byproducts .
  • Temperature : Controlled heating (60–80°C) avoids side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and thiadiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 447.5 g/mol) .
  • HPLC : Assesses purity (>95% for biological assays) .
  • TLC : Monitors reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase targets .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine potency .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Byproduct analysis : LC-MS identifies impurities (e.g., unreacted acid chloride or dimerization products) .
  • Catalyst screening : Test alternatives like DMAP or HOBt for enhanced coupling efficiency .
  • Solvent-free conditions : Ball milling reduces solvent waste and improves atom economy .
  • Statistical optimization : Use response surface methodology (RSM) to model temperature, solvent ratio, and catalyst loading .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Bioavailability studies : Measure plasma stability and logP (e.g., via shake-flask method) to assess pharmacokinetic limitations .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in liver microsomes .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing benzo[d][1,3]dioxole with piperidine) to isolate pharmacophores .

Q. What mechanistic studies are warranted to elucidate its mode of action in anticancer assays?

  • Methodological Answer :

  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • ROS detection : DCFH-DA assay measures reactive oxygen species generation .
  • Molecular docking : Simulate binding to Bcl-2 or tubulin using AutoDock Vina .
  • Western blotting : Validate protein targets (e.g., PARP cleavage for apoptosis) .

Key Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time efficiency .
  • Characterization : Combine NMR and HR-MS for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across multiple cell lines .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with activity .

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